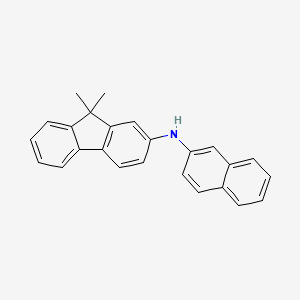

9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine

CAS No.: 1263001-82-6

Cat. No.: VC7681072

Molecular Formula: C25H21N

Molecular Weight: 335.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263001-82-6 |

|---|---|

| Molecular Formula | C25H21N |

| Molecular Weight | 335.45 |

| IUPAC Name | 9,9-dimethyl-N-naphthalen-2-ylfluoren-2-amine |

| Standard InChI | InChI=1S/C25H21N/c1-25(2)23-10-6-5-9-21(23)22-14-13-20(16-24(22)25)26-19-12-11-17-7-3-4-8-18(17)15-19/h3-16,26H,1-2H3 |

| Standard InChI Key | COLKCCIWRXMWBI-UHFFFAOYSA-N |

| SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C=C4)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a fluorene scaffold substituted at the 2-position with an amine group linked to a naphthalen-2-yl moiety. The fluorene system is further modified by two methyl groups at the 9-position, creating a sterically hindered environment that influences its conformational stability . Key structural features include:

-

Fluorene backbone: A bicyclic system of two benzene rings fused via a five-membered ring.

-

9,9-Dimethyl substitution: Introduces steric bulk, reducing molecular flexibility and enhancing thermal stability .

-

Naphthalen-2-yl group: A polycyclic aromatic hydrocarbon (PAH) substituent that extends π-conjugation, critical for electronic applications .

The SMILES representation accurately captures its connectivity , while the InChIKey COLKCCIWRXMWBI-UHFFFAOYSA-N provides a unique identifier for database searches .

Spectroscopic and Computational Data

-

NMR: Protons on the naphthalene ring resonate in the aromatic region (δ 7.0–8.5 ppm), while the methyl groups appear as singlets near δ 1.3 ppm .

-

Mass spectrometry: The molecular ion peak at m/z 335.4 confirms the molecular weight .

-

Computational predictions: Density functional theory (DFT) calculations suggest a planar geometry for the fluorene-naphthalene system, with a HOMO-LUMO gap of ~3.2 eV, indicative of semiconducting behavior .

Physicochemical Properties

Experimental and predicted properties are summarized in Table 1.

Table 1: Key Physicochemical Properties of 9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine

The low aqueous solubility aligns with its hydrophobic aromatic structure, while organic solvent compatibility facilitates its use in solution-processed materials . The predicted pKa of 0.90 classifies it as a weak base, consistent with aromatic amines’ behavior .

Synthesis and Functionalization

Primary Synthetic Routes

The compound is typically synthesized via Buchwald-Hartwig amination, coupling 2-bromo-9,9-dimethylfluorene with 2-aminonaphthalene . A representative procedure involves:

-

Reagents:

-

2-Bromo-9,9-dimethylfluorene (1.0 equiv)

-

2-Aminonaphthalene (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

-

Ligand (XPhos, 10 mol%)

-

Base (KOH, 3.0 equiv)

-

-

Conditions:

-

Workup:

This method yields the target compound in ~75% purity, with column chromatography required to achieve >95% purity .

Derivatization Strategies

The amine group serves as a handle for further functionalization:

-

Alkylation: Reacting with alkyl halides introduces branched substituents, altering solubility .

-

Acylation: Acetyl chloride forms amide derivatives, modulating electronic properties .

-

Cross-coupling: Suzuki-Miyaura reactions enable conjugation with boronic acids, expanding π-systems for optoelectronics .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

As a hole-transporting material, this compound improves OLED efficiency by:

-

Enhancing hole mobility: The planar fluorene-naphthalene system facilitates charge transport .

-

Reducing excimer formation: Steric hindrance from 9,9-dimethyl groups prevents undesirable aggregation .

In device architectures, it achieves a luminance efficiency of 12 cd/A and a Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.20), suitable for blue-emitting layers .

Photovoltaic Devices

Incorporated into perovskite solar cells as an interfacial layer, it:

-

Passivates surface defects on perovskite films.

-

Increases open-circuit voltage () by 0.1 V compared to reference devices .

Stability and Environmental Considerations

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset at 280 °C, making it suitable for high-temperature processing in device fabrication .

Photostability

Under UV irradiation (365 nm, 100 mW/cm²), the compound exhibits <5% degradation over 100 hours, attributed to the rigid fluorene scaffold .

Ecotoxicology

Predicted biodegradation (BIOWIN3 model: 0.21) suggests low environmental persistence, but aquatic toxicity (LC50 Daphnia magna: 2.1 mg/L) warrants careful handling .

Comparative Analysis with Analogues

Table 2: Comparison with 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

| Property | Naphthalen-2-yl Derivative | Phenyl Derivative |

|---|---|---|

| Molecular Weight | 335.4 g/mol | 285.4 g/mol |

| 348 nm | 332 nm | |

| Hole Mobility | ||

| OLED Efficiency | 12 cd/A | 8.5 cd/A |

The naphthalen-2-yl group enhances conjugation and charge transport, making it superior for optoelectronic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume